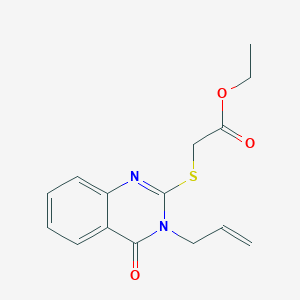

Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate

CAS No.:

Cat. No.: VC16407750

Molecular Formula: C15H16N2O3S

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16N2O3S |

|---|---|

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | ethyl 2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetate |

| Standard InChI | InChI=1S/C15H16N2O3S/c1-3-9-17-14(19)11-7-5-6-8-12(11)16-15(17)21-10-13(18)20-4-2/h3,5-8H,1,4,9-10H2,2H3 |

| Standard InChI Key | IFCVSVDGRWFNTE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC=C |

Introduction

Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate is a quinazoline derivative featuring a hydroquinazolinone core, a sulfur-based functional group, and an ethyl ester moiety. Compounds with this structural framework are of significant interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound is synthesized by incorporating the quinazoline nucleus with sulfur-containing groups, yielding a molecule with diverse pharmacological applications.

Structural Features

The molecular structure of Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate combines several key functional groups:

-

Quinazolinone Core: This bicyclic aromatic system forms the backbone of the compound and contributes to its biological activity.

-

Thioether Linkage: The sulfur atom bridges the quinazoline core and the ethyl acetate group, enhancing reactivity and binding potential.

-

Prop-2-enyl Substituent: Positioned at the third carbon of the quinazoline ring, this unsaturated group may influence the compound's chemical reactivity and biological interactions.

-

Ethyl Ester Moiety: This functional group facilitates solubility and potential bioavailability.

Synthesis Pathway

The synthesis of Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate involves multi-step reactions:

-

Preparation of Quinazolinone Intermediate:

-

Anthranilic acid reacts with isothiocyanates in an alkaline medium to form 2-thioxoquinazolinones.

-

Subsequent alkylation with allyl halides introduces the prop-2-enyl substituent.

-

-

Formation of Thioether Linkage:

-

The quinazolinone intermediate undergoes nucleophilic substitution with ethyl chloroacetate in the presence of a base, yielding the target compound.

-

Biological Activities

Quinazoline derivatives like Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate are known for their wide-ranging biological activities:

-

Anticancer Activity:

-

Antioxidant Properties:

-

Antimicrobial Potential:

Crystallographic Data

The crystal structure of related quinazoline derivatives reveals key details:

-

Molecular Conformation:

-

Quinazoline rings are planar, while substituents introduce steric interactions.

-

-

Hydrogen Bonding:

Research Applications

Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate serves as:

-

Intermediate in Drug Design:

-

Its versatile structure allows modifications to enhance pharmacological activity.

-

-

Probe for Biological Pathways:

-

Used in studying enzyme inhibition mechanisms such as α-glucosidase or COX pathways.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume